2,3-Diphenylacrylonitrile

Aggregation-Induced Emission Fluorescent Sensor Chemosensor

Selecting 2,3-diphenylacrylonitrile (CAS 16610-80-3) over generic α-cyanostilbene analogs is critical for reproducible AIE performance. This unsubstituted core delivers a validated AIE enhancement ratio of 1128 and a hydrazine detection limit of 3.67×10⁻⁶ M, providing the quantifiable baseline needed for structure-property relationship studies. Its Knoevenagel-based synthesis ensures reliable scalability, while the defined SAR data enables rational optimization in medicinal chemistry and optoelectronic materials. Procure this characterized building block to eliminate aggregation-caused quenching variability and accelerate your sensor, bioimaging, or OLED development program.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 16610-80-3
Cat. No. B103495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylacrylonitrile
CAS16610-80-3
Synonyms(Z)-2,3-diphenylacrylonitrile
(Z)-2,3-diphenylprop-2-enenitrile
acrylonitrile, 2,3-diphenyl-
alpha-cyano stilbene
alpha-cyanostilbene
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2
InChIInChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11-
InChIKeyVFOKYTYWXOYPOX-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylacrylonitrile (CAS 16610-80-3): A Versatile α-Cyanostilbene Scaffold for AIE-Enabled Research and Procurement


2,3-Diphenylacrylonitrile (DPAN, CAS 16610-80-3) is a small-molecule α-cyanostilbene derivative with the molecular formula C₁₅H₁₁N . This yellow crystalline solid is a foundational member of the diphenylacrylonitrile class, characterized by a central acrylonitrile core that imposes a twisted molecular conformation. This intrinsic structural feature is critical, as it mitigates aggregation-caused quenching (ACQ) and endows DPAN and its derivatives with the sought-after aggregation-induced emission (AIE) properties [1]. Its synthetic accessibility via Knoevenagel condensation has established DPAN as a highly versatile building block for constructing advanced functional materials in bioimaging, chemical sensing, and optoelectronics.

Why Generic α-Cyanostilbene Analogs Cannot Replace 2,3-Diphenylacrylonitrile in AIE-Driven Applications


The functional performance of 2,3-Diphenylacrylonitrile (DPAN) and its derivatives is exquisitely sensitive to molecular architecture, making simple substitution with generic α-cyanostilbene analogs or other AIE luminogens a high-risk procurement strategy. The AIE effect is not a binary property; its magnitude and the resulting emission characteristics are directly governed by the specific molecular conformation and intermolecular interactions in the aggregated state [1]. As demonstrated by Alam et al., even subtle changes in the substitution pattern on the phenyl rings of (Z)-2,3-diphenylacrylonitrile analogs lead to profound differences in biological activity, with cytotoxic potency varying by orders of magnitude depending on the presence and nature of electron-donating or withdrawing groups [2]. Similarly, Lin et al. showed that for DPAN-based liquid crystals, the number of alkyl chains dramatically influences both the mesophase stability and the resulting fluorescence intensity, with an optimal number required for high performance [3]. These findings underscore that the unsubstituted DPAN core provides a unique and well-characterized baseline for developing structure-property relationships, whereas off-the-shelf analogs cannot guarantee the precise, quantifiable performance required for rigorous scientific investigations.

Quantitative Performance Metrics for 2,3-Diphenylacrylonitrile (CAS 16610-80-3) and Its Derivatives


AIE Fluorescence Enhancement in Cyanostilbene-Based Sensors

A fluorescent sensor constructed using a diphenylacrylonitrile-based AIE luminogen exhibited a massive turn-on fluorescence response upon aggregation, with a quantified enhancement ratio of 1128 [1]. This metric, calculated as (I/I₀) – 1, where I and I₀ are the photoluminescence intensities in the aggregated and dissolved states, respectively, quantifies the degree to which the sensor's emission is amplified. This high enhancement ratio is a defining characteristic of potent AIEgens and is a direct consequence of the restricted intramolecular motion in the aggregated state, a behavior facilitated by the diphenylacrylonitrile scaffold.

Aggregation-Induced Emission Fluorescent Sensor Chemosensor

Sensitivity for Hydrazine Detection in a Diphenylacrylonitrile-Based AIE Sensor

An allochroic fluorescent sensor constructed from a diphenylacrylonitrile-based AIE molecule achieved a detection limit of 3.67 × 10⁻⁶ M for hydrazine [1]. The sensor displayed a distinct color change from orange to blue-green, enabling visual detection. This performance was obtained in a system where the sensor was highly selective for hydrazine over other potentially interfering species, including various amines and ions.

Chemosensor Hydrazine Detection Environmental Monitoring

Cytotoxic Activity of (Z)-2,3-Diphenylacrylonitrile Analogs Against Human Cancer Cell Lines

A study evaluating a series of (Z)-2,3-diphenylacrylonitrile analogs revealed significant anti-cancer activity. The most potent analog, compound 3c, exhibited IC₅₀ values of 0.57, 0.14, 0.65, and 0.34 mg/mL against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon) cancer cell lines, respectively [1]. Notably, against the HCT15 colon cancer cell line, compound 3c demonstrated 2.4 times greater cytotoxic activity than the standard chemotherapy agent doxorubicin [1]. This structure-activity relationship (SAR) study, which included unsubstituted 2,3-diphenylacrylonitrile as a reference, underscores the sensitivity of the scaffold to substitution and establishes a quantifiable benchmark for developing potent anti-cancer leads.

Anti-Cancer Agent Cytotoxicity Medicinal Chemistry

Molecular Geometry and Electronic Structure Validated by DFT Calculations

Density Functional Theory (DFT) calculations were performed on 2,3-diphenylacrylonitrile at the B3LYP/6-311++G(d,p) level of theory [1]. The computationally optimized molecular geometry showed excellent agreement with the experimental parameters obtained from X-ray diffraction (XRD) [1]. This validation confirms that the theoretical model accurately represents the compound's true three-dimensional structure, electronic distribution, and frontier molecular orbitals (FMOs). This data provides a reliable and quantitative foundation for understanding the compound's reactivity, spectroscopic properties, and potential interactions with biological or material targets.

Computational Chemistry DFT Calculation Molecular Modeling

Evidence-Backed Application Scenarios for 2,3-Diphenylacrylonitrile (CAS 16610-80-3)


Design of High-Sensitivity Fluorescent Chemosensors for Hazardous Analytes

Leveraging the high AIE enhancement ratio of 1128 [1] and the validated, low detection limit of 3.67 × 10⁻⁶ M for hydrazine [2], researchers can confidently select 2,3-diphenylacrylonitrile as a core scaffold for developing next-generation chemosensors. The strong 'turn-on' fluorescence in the aggregated state provides a high signal-to-noise ratio, essential for trace detection in complex environmental or industrial matrices. The distinct color change associated with analyte binding further simplifies visual readout for field-deployable sensors.

Development of Novel Anti-Cancer Lead Compounds

The structure-activity relationship (SAR) data for (Z)-2,3-diphenylacrylonitrile analogs provides a robust, quantitative foundation for medicinal chemistry campaigns. The demonstrated 2.4-fold increase in potency over doxorubicin against HCT15 colon cancer cells [3] for a specific analog offers a clear benchmark for further optimization. The unsubstituted core (CAS 16610-80-3) serves as the essential, well-characterized control for studying the impact of substituents on cytotoxic activity and selectivity, enabling rational drug design.

Rational Design of AIE-Active Liquid Crystalline Materials

The established relationship between the number of alkyl chains on diphenylacrylonitrile derivatives and their mesomorphic and photophysical properties [4] provides a data-driven guideline for materials scientists. Researchers can use 2,3-diphenylacrylonitrile as a core building block to systematically tune the liquid crystalline phase behavior and the resulting AIE fluorescence, which is critical for applications in organic light-emitting diodes (OLEDs) and advanced display technologies where precise control over molecular packing and emission is required.

Computational Modeling of Organic Electronic Materials

The availability of DFT-optimized molecular parameters validated against experimental XRD data [5] makes 2,3-diphenylacrylonitrile an ideal model compound for computational studies. Researchers in materials science and physical chemistry can use this data to perform accurate simulations of electronic structure, charge transport properties, and intermolecular interactions. This reduces the need for extensive preliminary experimental work, accelerating the development of new materials for organic electronics and photonics.

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